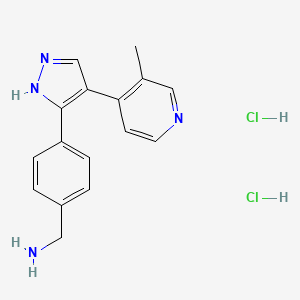

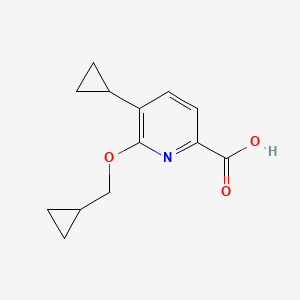

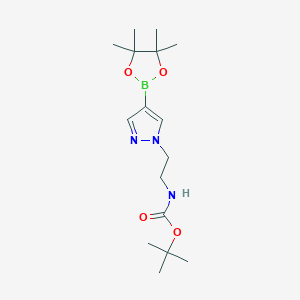

(4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride

Vue d'ensemble

Description

“(3-Methylpyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H12Cl2N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 195.09 . The SMILES string representation is Cl.Cl.Cc1cnccc1CN . The InChI key is CCKLJVPDSMISSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Alzheimer's Disease Treatment

(4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride derivatives have shown potential in the treatment of Alzheimer's disease. These derivatives inhibit acetylcholinesterase and monoamine oxidase, two enzymes associated with the disease. Research has highlighted their effective inhibitory activities, particularly in the nanomolar or low micromolar range, indicating their potential therapeutic utility (Kumar et al., 2013).

Anticancer Properties

Some derivatives of (4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride have demonstrated promising anticancer properties. Research on thiadiazoles and thiazoles incorporating the pyrazole moiety has shown concentration-dependent cellular growth inhibitory effects on breast carcinoma cells. The studies revealed that these compounds could inhibit mitochondrial lactate dehydrogenase enzymes, a critical factor in cancer cell metabolism (Gomha et al., 2014).

Herbicidal and Insecticidal Activities

In the realm of agriculture, certain derivatives of this compound have shown favorable herbicidal and insecticidal activities. These applications are crucial for pest control and crop protection, signifying the compound's utility beyond medicinal applications (Wang et al., 2015).

Antimicrobial Activity

The derivatives of (4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride have also been found effective against various microbial strains. Studies have shown that these compounds possess significant antimicrobial properties, making them potential candidates for treating bacterial infections (Kumar et al., 2012).

Cellular Imaging and Photocytotoxicity

In medical imaging and cancer therapy, certain iron(III) complexes containing (4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine derivatives have shown potential for cellular imaging and photocytotoxicity. This application is particularly useful in cancer treatment, where targeted imaging and therapy are crucial (Basu et al., 2014).

Antiviral Activity

These compounds have also displayed significant antiviral activity against various viruses, including Herpes simplex virus, indicating their potential as antiviral agents. This broad-spectrum antiviral activity makes them valuable in the field of infectious diseases (Bernardino et al., 2007).

Safety And Hazards

This compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propriétés

IUPAC Name |

[4-[4-(3-methylpyridin-4-yl)-1H-pyrazol-5-yl]phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4.2ClH/c1-11-9-18-7-6-14(11)15-10-19-20-16(15)13-4-2-12(8-17)3-5-13;;/h2-7,9-10H,8,17H2,1H3,(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEIBDPJEZDQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C2=C(NN=C2)C3=CC=C(C=C3)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylate](/img/structure/B1402334.png)

![tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1402335.png)